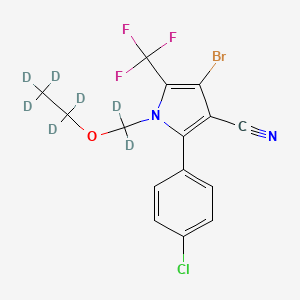

Chlorfenapyr-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrClF3N2O |

|---|---|

Molecular Weight |

414.65 g/mol |

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-[dideuterio(1,1,2,2,2-pentadeuterioethoxy)methyl]-5-(trifluoromethyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3/i1D3,2D2,8D2 |

InChI Key |

CWFOCCVIPCEQCK-HBDSRZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC([2H])([2H])N1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chlorfenapyr-d7: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorfenapyr-d7, its chemical properties, and its principal application in analytical research. This document details experimental protocols for its use and presents relevant data in a structured format to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound is the deuterated analogue of Chlorfenapyr, a broad-spectrum pro-insecticide.[1] The parent compound, Chlorfenapyr, is a pyrrole-class pesticide that, after ingestion by an insect, is metabolized into its active form, CL 303268 .[1] This active metabolite uncouples oxidative phosphorylation in the mitochondria, disrupting the production of ATP and leading to cell death.[1]

Due to its structural similarity to Chlorfenapyr, but with a distinct mass due to the seven deuterium atoms, this compound is an ideal internal standard for the quantitative analysis of Chlorfenapyr residues in various matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, allows for the correction of analyte loss during sample preparation and compensates for matrix effects, thereby enhancing the accuracy and precision of quantification.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| Formal Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Chemical Formula | C₁₅H₄BrD₇ClF₃N₂O | |

| Molecular Weight | 414.7 g/mol | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Purity | ≥99% deuterated forms (d₁-d₇) |

Primary Use in Research: Internal Standard for Chlorfenapyr Quantification

The predominant application of this compound in a research context is as an internal standard for the accurate quantification of Chlorfenapyr in complex matrices such as food, agricultural products, and environmental samples. Analytical techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.

The principle of using a deuterated internal standard lies in its chemical and physical behavior being nearly identical to that of the analyte of interest (Chlorfenapyr) during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations or losses of the target analyte can be normalized, leading to more reliable and reproducible results.

Below is a logical diagram illustrating the workflow for using an internal standard in quantitative analysis.

Detailed Experimental Protocol: QuEChERS Method with LC-MS/MS Analysis

The following is a representative experimental protocol for the analysis of Chlorfenapyr in a food matrix (e.g., cabbage) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, with quantification by LC-MS/MS, incorporating this compound as an internal standard.

Sample Preparation (QuEChERS)

-

Homogenization: Weigh 10 g of a homogenized cabbage sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a standard solution of this compound in acetonitrile to the sample to achieve a final concentration relevant to the expected analyte levels.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake for 1 minute.

-

Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) and C18) and anhydrous MgSO₄. The choice of sorbents may vary depending on the matrix to remove interferences like fatty acids and pigments.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

-

Dilution and Filtration: Take the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the QuEChERS experimental workflow.

References

Chlorfenapyr-d7 chemical structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Chlorfenapyr-d7, including its molecular structure and key quantitative data. It further details established experimental protocols for its quantification and outlines a logical pathway for its metabolic activation, providing essential information for researchers in analytical chemistry and toxicology.

Chemical Structure and Molecular Formula

This compound is the deuterated form of Chlorfenapyr, a pro-insecticide belonging to the pyrrole class of compounds.[1] The deuterium labeling, specifically on the ethoxymethyl group, makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[2]

The formal name for this compound is 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.[2]

Molecular Formula: C₁₅H₄BrD₇ClF₃N₂O[2]

Chemical Structure:

The structure of this compound is identical to that of Chlorfenapyr, with the exception of seven hydrogen atoms on the N-ethoxymethyl group being replaced by deuterium atoms.

(SMILES): BrC1=C(C(F)(F)F)N(C([2H])([2H])OC([2H])([2H])C([2H])([2H])[2H])C(C2=CC=C(Cl)C=C2)=C1C#N[2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below, providing a clear reference for experimental design and analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₄BrD₇ClF₃N₂O | |

| Formula Weight | 414.7 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₇) | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Unlabeled CAS Number | 122453-73-0 |

Experimental Protocols: Quantification of Chlorfenapyr

This compound is primarily used as an internal standard for the accurate quantification of Chlorfenapyr. The following protocols are based on established methods for Chlorfenapyr analysis and are directly applicable when using its deuterated analog.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from food and environmental matrices.

Protocol for Vegetable/Fruit Samples:

-

Homogenize 10 g of the sample in a blender.

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and shake vigorously for 3 minutes.

-

At this stage, spike the sample with a known concentration of this compound internal standard.

-

Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Shake vigorously for 5 minutes and then centrifuge at 1,425 x g for 5 minutes.

-

Take a 1.5 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and various combinations of PSA, C18, or GCB for cleanup, depending on the matrix).

-

Vortex for 5 minutes and centrifuge at 8,910 x g for 2 minutes.

-

Filter the final supernatant through a 0.22 µm membrane filter before instrumental analysis.

Instrumental Analysis: GC-MS/MS Method

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and selectivity for the quantification of Chlorfenapyr.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

-

Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramped to 280 °C at 30 °C/min, and held for 5 min.

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Chlorfenapyr): To be optimized, but typically involves monitoring the transition from a precursor ion to one or more product ions.

-

MRM Transitions (this compound): To be established based on the mass shift due to deuterium labeling. The precursor ion will be 7 amu higher than that of unlabeled Chlorfenapyr.

Instrumental Analysis: LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and equally powerful technique, particularly for the analysis of Chlorfenapyr's primary metabolite, Tralopyril.

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Flow Rate: 0.30 mL/min

-

Injection Volume: 1 µL

-

Gradient Elution: A gradient program should be optimized to ensure separation from matrix interferences.

MS/MS Conditions:

-

Ionization Mode: ESI in negative ion mode for the active metabolite, Tralopyril.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be optimized for both Chlorfenapyr and this compound.

Metabolic Activation Pathway

Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation within the target organism to become toxic. The primary activation step involves the oxidative removal of the N-ethoxymethyl group by mixed-function oxidases. This biotransformation yields the active insecticide, known as Tralopyril (or by its code CL 303268 ). Tralopyril then acts by uncoupling oxidative phosphorylation in the mitochondria, disrupting ATP production and leading to cell death. The deuterated analog, this compound, is expected to follow the same metabolic pathway.

Caption: Metabolic activation of Chlorfenapyr to its active form, Tralopyril.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorfenapyr-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, metabolic pathways, and analytical methodologies related to Chlorfenapyr-d7. As the deuterated analog of Chlorfenapyr, this compound is an essential internal standard for the accurate quantification of its parent molecule in various matrices.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen atoms have been replaced by deuterium. This substitution is typically on the ethoxymethyl group, providing a distinct mass difference for mass spectrometry-based analysis without significantly altering the chemical behavior of the molecule.[1] The properties of the parent compound, Chlorfenapyr, are presented as they are chemically relevant and largely representative.

Table 1: Summary of Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | [1] |

| CAS Number | 122453-73-0 (Unlabeled) | [2][3][4] |

| Molecular Formula | C₁₅H₄D₇BrClF₃N₂O | |

| Molecular Weight | 414.66 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 100 - 102 °C (Unlabeled) | |

| Boiling Point | Decomposes before boiling | |

| Solubility (Unlabeled) | Water: ~0.12 - 0.14 mg/L | |

| Organic Solvents: Soluble in acetone, acetonitrile, diethyl ether, DMSO, methanol, and toluene. | ||

| LogP (octanol/water) | 4.83 (Unlabeled) | |

| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 25 °C (Unlabeled) | |

| Deuterium Purity | ≥99% deuterated forms (d₁-d₇) |

Mechanism of Action and Metabolic Pathway

Chlorfenapyr itself is a pro-insecticide, meaning it requires metabolic activation to exert its toxic effects. This activation pathway is a critical area of study for toxicologists and drug development professionals.

The primary metabolic event is the oxidative N-dealkylation of the ethoxymethyl group, a reaction catalyzed by mixed-function oxidases (MFOs), such as cytochrome P450 enzymes, within the target organism. This biotransformation yields the active metabolite, known as CL 303268 or tralopyril.

The active metabolite, tralopyril, functions as a potent uncoupler of oxidative phosphorylation in the mitochondria. It disrupts the crucial proton gradient across the inner mitochondrial membrane, which is necessary for the synthesis of adenosine triphosphate (ATP). By short-circuiting this gradient, tralopyril inhibits the conversion of ADP to ATP, leading to a rapid depletion of cellular energy, subsequent cell dysfunction, and ultimately, the death of the organism.

Experimental Protocols

This compound is indispensable as an internal standard for the quantification of Chlorfenapyr residues in complex matrices such as agricultural products, environmental samples, and biological tissues. Its use corrects for analyte loss during sample preparation and for variations in instrument response.

This protocol outlines a general procedure for the analysis of Chlorfenapyr using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation and Homogenization:

-

Weigh 10 g of a representative, homogenized sample (e.g., cabbage, tomato) into a 50 mL centrifuge tube.

-

Fortify the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile).

-

Add 10 mL of acetonitrile to the tube.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Securely cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

-

Extraction and Phase Separation:

-

Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analyte and internal standard) and a lower aqueous/solid layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove residual water).

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the d-SPE sorbent.

-

-

Analysis by LC-MS/MS:

-

Carefully transfer the final, cleaned extract into an autosampler vial.

-

Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program, typically involving mobile phases of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both Chlorfenapyr and this compound to ensure accurate identification and quantification.

-

-

Data Processing:

-

Calculate the concentration of Chlorfenapyr in the original sample by comparing the peak area ratio of the analyte to its deuterated internal standard (Chlorfenapyr/Chlorfenapyr-d7) against a calibration curve prepared with known standards.

-

Spectroscopic Data

The primary application of this compound is in mass spectrometry, where its mass shift relative to the unlabeled compound allows for its use as an internal standard.

Table 2: Key Mass Spectrometry Information

| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Common MRM Transitions (Precursor → Product) |

| Chlorfenapyr | C₁₅H₁₁BrClF₃N₂O | 405.9695 Da | Examples: m/z 407 → 339, m/z 407 → 311 |

| This compound | C₁₅H₄D₇BrClF₃N₂O | 412.9922 Da | Expected: m/z 414 → 346, m/z 414 → 311 |

Note: Specific MRM transitions should be optimized empirically on the instrument in use.

The distinct mass of this compound (M+7) ensures that its signal does not interfere with the signal of the native analyte, enabling precise and accurate quantification even at trace levels. This is crucial for regulatory compliance and safety assessment in the food, environmental, and pharmaceutical industries.

References

Chlorfenapyr-d7 CAS number and commercial suppliers

This technical guide provides a comprehensive overview of Chlorfenapyr-d7, a deuterated analog of the insecticide Chlorfenapyr. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on its chemical properties, commercial availability, mechanism of action, synthesis, and analytical methodologies.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[1]

| Property | Chlorfenapyr | This compound |

| IUPAC Name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[2] | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile[1] |

| CAS Number | 122453-73-0[2][3] | 122453-73-0 (Unlabeled) |

| Molecular Formula | C₁₅H₁₁BrClF₃N₂O | C₁₅H₄D₇BrClF₃N₂O |

| Molar Mass | 407.62 g/mol | 414.7 g/mol |

| Appearance | White to tan powder | Solid |

| Solubility | Slightly soluble in chloroform and methanol | Slightly soluble in chloroform and methanol |

Commercial Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds.

| Supplier | Product Name | Notes |

| Cayman Chemical | This compound | Intended for use as an internal standard for quantification by GC- or LC-MS. |

| Clearsynth | This compound | Provided with a Certificate of Analysis. |

| LGC Standards | This compound | High-quality reference standards for analytical testing. |

Non-deuterated Chlorfenapyr is also commercially available from various manufacturers and suppliers for agricultural and pest control applications.

Mechanism of Action

Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the host organism. The primary mode of action involves the disruption of cellular energy production.

-

Activation: Upon ingestion or absorption by an insect, Chlorfenapyr is metabolized by mixed-function oxidases (MFOs) through the oxidative removal of the N-ethoxymethyl group. This process forms the active metabolite, CL 303268 .

-

Mitochondrial Uncoupling: The active metabolite, CL 303268 , acts as an uncoupler of oxidative phosphorylation in the mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of adenosine triphosphate (ATP).

-

ATP Depletion and Cell Death: The disruption of ATP synthesis leads to a depletion of cellular energy, resulting in cellular dysfunction, and ultimately, the death of the organism.

This unique mode of action makes Chlorfenapyr effective against insect populations that have developed resistance to other classes of insecticides, such as pyrethroids and organophosphates.

Synthesis of Chlorfenapyr

The synthesis of Chlorfenapyr typically involves a multi-step process. One common route utilizes 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as a key intermediate. The synthesis of the deuterated analog, this compound, would follow a similar pathway but would employ deuterated reagents in the final step.

A general synthetic scheme is as follows:

-

Lactonization, Pyrrole Cyclization, and Bromination: Starting from chlorophenylglycine, trifluoroacetic acid, and 2-chloroacrylonitrile, the core pyrrole structure is formed and subsequently brominated to yield 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile.

-

Ethoxymethylation: The final step involves the addition of the ethoxymethyl group to the pyrrole nitrogen. This is achieved by reacting the pyrrole intermediate with chloromethyl ethyl ether in the presence of a base and a suitable solvent. For the synthesis of this compound, a deuterated chloromethyl ethyl ether (specifically, chloro(methyl-d2) (ethoxy-d5) ether) would be used.

Analytical Methodologies

The quantification of Chlorfenapyr and its deuterated internal standard in various samples is typically performed using chromatographic techniques coupled with sensitive detectors.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.

Experimental Protocol (General)

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable) to ensure uniformity.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often containing a small percentage of acetic acid.

-

Spike with an internal standard solution (e.g., this compound).

-

Add a salt mixture, typically containing magnesium sulfate and sodium chloride or sodium acetate, to induce phase separation.

-

Shake vigorously for 1 minute and centrifuge.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a clean centrifuge tube containing a dSPE sorbent mixture.

-

The sorbent mixture commonly includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and magnesium sulfate to remove excess water. Graphitized carbon black (GCB) may be included to remove pigments and sterols, while C18 can remove nonpolar interferences like fats.

-

Vortex the tube for 30-60 seconds and centrifuge.

-

-

Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

Instrumental Analysis: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common method for the analysis of Chlorfenapyr.

Experimental Protocol (Example)

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water is typically used. A common composition is methanol:water (80:20, v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: Chlorfenapyr shows strong absorbance in the UV region, with detection wavelengths commonly set at 220 nm or 260 nm.

-

Injection Volume: A typical injection volume is 20 µL.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 260 nm |

| Column Temperature | 30°C |

Advanced Analytical Techniques

For higher sensitivity and selectivity, especially in complex matrices and for confirmation purposes, mass spectrometry-based methods are preferred.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of Chlorfenapyr and its major metabolite, tralopyril, in biological samples like human plasma.

-

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-based methods are also used for the determination of Chlorfenapyr residues.

Metabolism and Toxicology

In mammals, orally administered Chlorfenapyr is poorly absorbed, with a significant portion being eliminated unchanged in the feces. The metabolism in lactating goats has been studied, and proposed metabolic pathways have been elucidated. In rats, Chlorfenapyr is toxic, with reported LD50 values of 441 mg/kg for males and 1,152 mg/kg for females. The metabolism in plants involves N-dealkylation and subsequent oxidation of the dealkylated metabolite.

References

An In-depth Technical Guide to the Mode of Action and Metabolic Pathway of Chlorfenapyr

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenapyr is a broad-spectrum insecticide and acaricide belonging to the pyrrole class of chemicals.[1] Developed by American Cyanamid, it is derived from a class of microbially produced compounds known as halogenated pyrroles.[2] A key characteristic of chlorfenapyr is that it is a pro-insecticide, meaning it is not directly toxic upon contact or ingestion.[1][2] Its biological activity is dependent on metabolic activation within the target organism to form its toxic counterpart.[3] This unique mechanism, which differs from traditional neurotoxic insecticides like pyrethroids, organophosphates, or carbamates, makes it a valuable tool for managing pest populations that have developed resistance to other insecticide classes.

Core Mechanism: Mode of Action

The insecticidal activity of chlorfenapyr is a two-step process involving metabolic activation followed by the disruption of cellular energy production.

Pro-insecticide Activation

Chlorfenapyr itself is a precursor molecule. Upon entering the host insect, it undergoes metabolic activation primarily mediated by mixed-function oxidases (MFOs), specifically cytochrome P450 monooxygenases. This enzymatic process involves the oxidative removal of the N-ethoxymethyl group from the chlorfenapyr molecule. The resulting compound is the active, N-dealkylated metabolite known as CL 303268 , or tralopyril. This bioactivation is crucial; without it, chlorfenapyr does not exhibit its toxic effects.

Caption: Metabolic activation of chlorfenapyr to its toxic form, CL 303268 .

Uncoupling of Oxidative Phosphorylation

The active metabolite, CL 303268 , targets the mitochondria, the powerhouse of the cell. Specifically, it acts as an uncoupler of oxidative phosphorylation. In a healthy mitochondrion, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. This gradient, known as the proton-motive force, is used by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.

CL 303268 , being a lipophilic compound with appropriate acidity, inserts itself into the inner mitochondrial membrane and disrupts this crucial proton gradient. It acts as a protonophore, shuttling protons back across the membrane and bypassing ATP synthase. This uncoupling action effectively halts the production of ATP. The loss of energy leads to cellular dysfunction, cell death, and ultimately, the death of the organism.

Caption: Mechanism of mitochondrial uncoupling by the active metabolite of chlorfenapyr.

Metabolic Pathways

The metabolism of chlorfenapyr varies between target insects and non-target organisms like mammals, which influences its selective toxicity.

Metabolism in Insects

In insects, cytochrome P450 monooxygenases are key to metabolizing chlorfenapyr. The primary metabolic step is the N-dealkylation that activates the pro-insecticide to the toxic tralopyril ( CL 303268 ). Studies in various insect species, including mosquitoes and the tobacco budworm (Heliothis virescens), have identified specific P450 enzymes (e.g., CYP6P3, CYP9J5, CYP9K1 in Anopheles gambiae) that can perform this activation. The efficiency of this conversion can be linked to an insect's susceptibility. While activation is the key pathway, other detoxification reactions can also occur, and increased activity of enzymes like esterases and other P450s has been associated with resistance in some pest populations.

Metabolism in Mammals

In mammals, such as rats, chlorfenapyr is also metabolized, but the overall pathways and excretion differ from insects, contributing to its lower mammalian toxicity. Following oral administration in rats, chlorfenapyr is absorbed and distributed, with higher concentrations found in fat, liver, and adrenals. The major routes of metabolism include N-dealkylation (forming CL 303268 ), dehalogenation, and hydroxylation of both the phenyl and pyrrole rings. However, excretion is relatively rapid and occurs mainly via the feces, with a significant portion of the parent compound being eliminated unchanged. This rapid elimination, along with detoxification pathways, limits the systemic accumulation of the toxic metabolite.

References

The Bioactivation of Chlorfenapyr: A Technical Guide to the Conversion to Tralopyril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorfenapyr, a member of the pyrrole class of insecticides, is a pro-insecticide that requires metabolic activation to exert its biological activity.[1][2][3] This technical guide provides a comprehensive overview of the conversion of chlorfenapyr to its highly active metabolite, tralopyril (also known as CL 303268 ).[4][5] The guide details the biochemical mechanisms, enzymatic processes, and experimental methodologies used to study this critical bioactivation step. Quantitative data on enzyme kinetics are presented, and key pathways and workflows are visualized to facilitate a deeper understanding of this process.

Introduction to Chlorfenapyr and its Bioactivation

Chlorfenapyr is a broad-spectrum insecticide and acaricide used in agriculture and public health. Its unique mode of action targets cellular energy production. Unlike many insecticides that act on the nervous system, chlorfenapyr's toxicity is dependent on its metabolic conversion to tralopyril. This active metabolite functions as an uncoupler of oxidative phosphorylation in the mitochondria, disrupting the production of adenosine triphosphate (ATP), which leads to cellular death and ultimately, the mortality of the organism.

The conversion of chlorfenapyr to tralopyril is a critical step in its insecticidal activity. Understanding the specifics of this bioactivation is paramount for developing more effective and selective pest control agents and for assessing potential resistance mechanisms.

The Biochemical Conversion Pathway

The metabolic activation of chlorfenapyr to tralopyril is primarily an oxidative process. The key transformation involves the removal of the N-ethoxymethyl group from the pyrrole nitrogen of the chlorfenapyr molecule. This reaction is a classic example of N-dealkylation.

This bioactivation is predominantly catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s), which are a component of the mixed-function oxidase (MFO) system. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including pesticides. The upregulation of certain P450s in insecticide-resistant insect populations can lead to faster bioactivation of chlorfenapyr, and consequently, increased susceptibility to the insecticide.

The overall chemical transformation can be summarized as follows:

Chlorfenapyr → Tralopyril + Formaldehyde + Ethanol

Signaling Pathway Diagram

Caption: Metabolic activation of chlorfenapyr and the mechanism of action of tralopyril.

Quantitative Analysis of Enzyme Kinetics

The efficiency of chlorfenapyr conversion to tralopyril can be quantified by examining the enzyme kinetics of the involved P450s. Studies have been conducted, particularly in mosquito species, to identify specific P450 enzymes responsible for this bioactivation and to determine their catalytic efficiency.

| Enzyme | Organism | Kcat (min-1) | KM (µM) | Kcat/KM (µM-1min-1) | Reference |

| CYP9K1 | Anopheles gambiae | - | - | 0.66 | |

| CYP6P3 | Anopheles gambiae | - | - | 0.1 | |

| CYP9J32 | Aedes aegypti | - | - | 0.1 | |

| CYP9J5 | Anopheles gambiae | - | - | 0.03 | |

| Note: Kcat and KM values were not individually reported in the cited sources, only the catalytic efficiency (Kcat/KM). |

Experimental Protocols

The study of chlorfenapyr metabolism relies on a variety of in vitro and in vivo experimental protocols. These methods are essential for identifying metabolites, quantifying conversion rates, and understanding the enzymes involved.

In Vitro Metabolism Studies

-

Liver Microsomes and S9 Fractions:

-

Preparation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction (containing the endoplasmic reticulum where P450s are abundant) or the S9 fraction (containing both microsomal and cytosolic enzymes).

-

Incubation: Radiolabelled chlorfenapyr (e.g., 14C-chlorfenapyr) is incubated with the prepared liver fractions at a specific concentration (e.g., 10 µmol/L).

-

Cofactors: The incubation mixture is supplemented with necessary cofactors for P450 activity, such as an NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

-

Time Course: Samples are collected at various time points (e.g., 0, 30, 60, 180, and 360 minutes) to monitor the progress of the reaction.

-

Analysis: The reaction is quenched, and the metabolites are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify chlorfenapyr and tralopyril.

-

-

Hepatocyte Cultures:

-

Cell Culture: Primary hepatocytes are isolated and cultured.

-

Incubation: Radiolabelled chlorfenapyr is added to the culture medium at a specific concentration (e.g., 1 µmol/L).

-

Time Course: Aliquots of the medium and cell lysates are collected over time (e.g., 0, 10, 30, 60, and 180 minutes).

-

Analysis: Samples are processed and analyzed as described for microsomal assays to determine the rate of chlorfenapyr metabolism and tralopyril formation.

-

In Vivo Metabolism Studies

-

Animal Models:

-

Dosing: Laboratory animals, such as rats or mice, are administered chlorfenapyr, often orally via gavage. Both radiolabelled and non-radiolabelled compounds can be used.

-

Sample Collection: Urine, feces, and blood samples are collected at predetermined time intervals. At the end of the study, various tissues (e.g., liver, fat, muscle, brain) are harvested.

-

Extraction and Analysis: Samples are processed to extract chlorfenapyr and its metabolites. Quantification is performed using LC-MS/MS or HPLC. This allows for the determination of the toxicokinetic parameters of both chlorfenapyr and tralopyril, such as their half-life (t1/2), peak concentration (Cmax), and area under the curve (AUC).

-

Experimental Workflow Diagram

Caption: General experimental workflows for studying chlorfenapyr metabolism.

Conclusion

The conversion of the pro-insecticide chlorfenapyr to its active metabolite tralopyril is a pivotal process mediated primarily by cytochrome P450 enzymes. A thorough understanding of this N-dealkylation reaction, including the specific P450s involved and their kinetic properties, is essential for optimizing the efficacy of chlorfenapyr-based products and managing the development of insecticide resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar bioactivation pathways, which is of significant interest to researchers in the fields of insecticide development, toxicology, and drug metabolism. Future research may focus on identifying early biomarkers of chlorfenapyr poisoning and exploring ways to block its conversion to the more toxic tralopyril.

References

An In-depth Technical Guide on the Storage and Handling of Chlorfenapyr-d7

For researchers, scientists, and professionals in drug development, the integrity and purity of analytical standards are paramount. This guide provides a comprehensive overview of the recommended storage and handling conditions for Chlorfenapyr-d7, a deuterated internal standard crucial for the accurate quantification of the insecticide Chlorfenapyr.

Compound Information

This compound is a deuterated analog of Chlorfenapyr, a pro-insecticide that is metabolically activated to an uncoupler of oxidative phosphorylation. Its use as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) necessitates careful storage and handling to maintain its isotopic purity and chemical stability.

Chemical Details:

| Property | Value |

| Formal Name | 4-bromo-2-(4-chlorophenyl)-1-((ethoxy-d5)methyl-d2)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |

| Chemical Formula | C₁₅H₄BrD₇ClF₃N₂O[1] |

| Molecular Weight | 414.7 g/mol [1] |

| Physical Form | Solid[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

Recommended Storage Conditions

Proper storage is critical to ensure the long-term stability of this compound. The primary factors to control are temperature, light, and moisture.

Storage Recommendations Summary:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1] Some suppliers suggest room temperature for the solid form. | Low temperatures minimize the rate of chemical degradation. |

| Light | Store protected from direct sunlight and UV rays. | Chlorfenapyr is susceptible to photodegradation. |

| Moisture | Keep in a tightly sealed, original container in a dry place. | Prevents hydrolysis and degradation from moisture. |

| Inert Atmosphere | Not explicitly required by most suppliers for the solid form. | For solutions, storage under an inert atmosphere can prevent oxidation. |

| Container | Store in the original, tightly closed container. | Ensures integrity and prevents contamination. |

Stability Data:

| Condition | Duration | Stability |

| -20°C | ≥ 4 years | Stable |

| Frozen Storage (Crops) | 2 years | Stable |

| Frozen Storage (Milk) | 3 months | Stable |

| 30°C | 144 hours | ~65% degraded |

| 40°C | 96 hours | >60% degraded |

| 50°C | 48 hours | >60% degraded |

| Direct Sunlight | 48 hours | ~62% degraded |

| UV Rays | 48 hours | ~90% degraded |

Safe Handling Protocols

Due to its toxicity, handling this compound requires strict adherence to safety protocols to prevent exposure.

Personal Protective Equipment (PPE):

| PPE | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use and dispose of properly. |

| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is required. |

| Body Protection | Lab coat or other protective clothing. Impervious clothing may be required depending on the handling procedure. |

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

An eyewash station and safety shower should be readily accessible.

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

Experimental Protocols

Detailed experimental protocols for the stability and handling of this compound are not publicly available. The information provided is based on safety data sheets and product information from suppliers. The following workflow diagrams illustrate the logical steps for safe storage and handling based on these recommendations.

Caption: Workflow for the safe receipt and storage of this compound.

Caption: Workflow for the safe handling and use of this compound in a laboratory setting.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Take off immediately all contaminated clothing. |

| Eye Contact | Flush eyes with water as a precaution. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician. |

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Avoid breathing dust.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.

Disposal Considerations

Waste from this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste. Leave chemicals in their original containers.

By adhering to these storage and handling guidelines, researchers can ensure the integrity of this compound as an analytical standard and maintain a safe laboratory environment.

References

The Environmental Odyssey of Chlorfenapyr: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Chlorfenapyr, a pro-insecticide from the pyrrole class, has garnered significant attention for its unique mode of action and efficacy against a broad spectrum of agricultural pests. However, its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and transformation. This technical guide provides an in-depth analysis of the environmental fate and degradation of the parent compound, Chlorfenapyr, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex degradation pathways.

Chlorfenapyr's environmental behavior is characterized by its strong affinity for soil and sediment, low water solubility, and general resistance to hydrolysis.[1][2] Its degradation is primarily driven by microbial metabolism in soil and photolysis in aquatic environments and on soil surfaces.[2] The primary metabolic activation of Chlorfenapyr involves the oxidative removal of the N-ethoxymethyl group, forming the more toxic metabolite CL 303268 (tralopyril).[3][4] This conversion is a critical step in its insecticidal activity but also a key consideration in its environmental risk assessment.

Quantitative Data Summary

The environmental persistence of Chlorfenapyr is highly variable and dependent on the specific environmental compartment and conditions. The following tables summarize the available quantitative data on its degradation and mobility.

Table 1: Half-Life of Chlorfenapyr in Soil

| Soil Type | Condition | Half-Life (DT50) in Days | Reference |

| Various | Aerobic Laboratory | 241 to >1000 | |

| Various | Aerobic Field | 157 to 418 | |

| Sandy Loam | Field | 4.3 | |

| Sandy Loam | Field | 4.06 to 4.36 | |

| Not Specified | General | Average of 1.0 year | |

| Not Specified | Termiticidal Rate | Little dissipation over 30 months |

Table 2: Half-Life of Chlorfenapyr in Aquatic Environments

| Matrix | Condition | Half-Life (DT50) | Reference |

| Water | Hydrolysis (pH 4, 7, 9 at 50°C) | Stable | |

| Water | Photolysis (Simulated Sunlight) | 5-8 days (pH 5, 7, 9) | |

| Water | Photolysis (Direct Sunlight) | 12.03 hours | |

| Water | Photolysis (UV-rays) | 5.71 hours | |

| Water | General | Average of 0.8 years | |

| Sediment | General | Average of 1.1 years |

Table 3: Soil Sorption and Mobility of Chlorfenapyr

| Parameter | Value | Implication | Reference |

| Koc | ~10,000 | Low mobility | |

| Koc | 12,000 | Low mobility | |

| Water Solubility | 0.112 - 0.14 mg/L | Low | |

| Log P (Kow) | 4.83 | High affinity for organic matter |

Degradation Pathways

The degradation of Chlorfenapyr proceeds through several key pathways, including metabolism by microorganisms and photodegradation. The following diagrams illustrate these processes.

Caption: Metabolic activation of Chlorfenapyr to its active form, CL 303268 .

In addition to N-dealkylation, other metabolic transformations of Chlorfenapyr have been observed in organisms, leading to a variety of degradation products.

References

Methodological & Application

Application Note: High-Throughput Analysis of Chlorfenapyr in Complex Matrices using Chlorfenapyr-d7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorfenapyr is a pro-insecticide belonging to the pyrrole class, which is extensively used to control a wide range of pests on agricultural commodities.[1][2][3][4] Its primary metabolite, tralopyril, is formed through N-dealkylation and is a potent uncoupler of oxidative phosphorylation, leading to disruption of ATP production and eventual cell death.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorfenapyr in various food and environmental matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the sensitive and selective quantification of pesticide residues. However, complex sample matrices can often lead to signal suppression or enhancement, affecting the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Chlorfenapyr-d7, is a robust strategy to compensate for these matrix effects, as well as for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of chlorfenapyr in various matrices using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Chlorfenapyr and this compound analytical standards

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to all samples, calibration standards (in matrix), and quality control samples.

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.

-

Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL dSPE (dispersive solid-phase extraction) tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, then re-equilibrate |

Mass Spectrometric Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Chlorfenapyr | 407.0 | 349.0 | 20 |

| 407.0 | 40.7 | 15 | |

| This compound | 414.0 | 356.0 | 20 |

| | 414.0 | 40.7 | 15 |

Data Presentation

The use of this compound as an internal standard ensures high accuracy and precision. Below are tables summarizing typical quantitative data obtained from method validation.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Chlorfenapyr | 0.1 - 100 | >0.995 | 0.03 | 0.1 |

Table 2: Recovery and Matrix Effects in Different Matrices

| Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Matrix Effect (%) |

| Tomato | 10 | 95.2 | 4.8 | -8.5 |

| 50 | 98.1 | 3.5 | -6.2 | |

| Cucumber | 10 | 92.5 | 6.1 | -12.3 |

| 50 | 96.3 | 4.2 | -10.1 | |

| Soil | 10 | 88.9 | 7.5 | -15.8 |

| 50 | 91.2 | 5.8 | -13.5 |

Recovery and matrix effects were calculated with reference to solvent standards. A negative matrix effect indicates signal suppression.

Visualizations

Caption: Experimental workflow for Chlorfenapyr analysis.

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and accurate approach for the quantification of chlorfenapyr in complex matrices. The use of a stable isotope-labeled internal standard effectively mitigates the impact of matrix effects and procedural variations, leading to high-quality data that meets stringent regulatory requirements. This protocol can be readily implemented in analytical laboratories for routine monitoring of chlorfenapyr residues in agricultural and environmental samples.

References

Gas chromatography-mass spectrometry (GC-MS) method using Chlorfenapyr-d7

An Application Note for the Quantitative Analysis of Chlorfenapyr using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard.

Introduction

Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops.[1][2][3] Its widespread use necessitates robust and accurate analytical methods to monitor its residues in food and environmental samples, ensuring compliance with Maximum Residue Limits (MRLs).[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive detection of pesticide residues.[1]

The accuracy of quantitative analysis can be significantly affected by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. To mitigate these effects and correct for variations during sample preparation and injection, a stable isotope-labeled internal standard, such as Chlorfenapyr-d7, is employed. This application note provides a detailed protocol for the extraction and quantification of Chlorfenapyr in complex matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS analysis with this compound as an internal standard.

Principle

The method involves extracting Chlorfenapyr from the sample using acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE). A known amount of the internal standard (IS), this compound, is added at the beginning of the sample preparation process. Since the deuterated standard has nearly identical chemical properties and chromatographic behavior to the native analyte, it co-extracts and experiences similar matrix effects.

In the GC-MS system, both Chlorfenapyr and this compound are separated chromatographically and then ionized. The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to selectively detect specific ions for both the analyte and the internal standard. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration to create a calibration curve. This ratiometric approach ensures high accuracy and precision by correcting for analyte loss during sample processing and instrumental variability.

Experimental Protocols

Materials and Reagents

-

Solvents : Acetonitrile (ACN), Dichloromethane (DCM), n-Hexane (all HPLC or pesticide residue grade).

-

Standards : Certified reference standards of Chlorfenapyr (≥98% purity) and this compound (≥98% purity).

-

Reagents : Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

-

dSPE Sorbents : Primary secondary amine (PSA), C18, graphitized carbon black (GCB).

-

Water : Deionized water, 18 MΩ·cm or higher.

-

Gases : Helium (99.999% purity) for GC carrier gas.

Standard Solution Preparation

-

Stock Solutions (1000 mg/L) : Accurately weigh and dissolve 10 mg of Chlorfenapyr and this compound standards separately in 10 mL of a suitable solvent like dichloromethane. Store at 4°C in the dark.

-

Intermediate Standard Solution (10 mg/L) : Prepare by diluting the stock solutions with acetonitrile.

-

Internal Standard Spiking Solution (1 mg/L) : Dilute the this compound intermediate solution with acetonitrile.

-

Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the Chlorfenapyr intermediate solution and a constant volume of the internal standard spiking solution. A typical concentration range is 0.005, 0.01, 0.05, 0.1, and 0.5 mg/L.

Sample Preparation (QuEChERS Method)

-

Homogenization : Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.

-

Internal Standard Spiking : Add a precise volume (e.g., 100 µL) of the 1 mg/L this compound internal standard spiking solution to the sample.

-

Extraction : Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 3-5 minutes.

-

Salting-Out : Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 5 minutes.

-

Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup : Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content like tea or leafy greens, 7.5-10 mg of GCB may be added, though it can reduce the recovery of planar pesticides.

-

Final Centrifugation : Vortex the dSPE tube for 1 minute, then centrifuge at ≥8000 rpm for 2 minutes.

-

Final Extract : Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to a GC vial for analysis. In some cases, the solvent may be evaporated and the residue reconstituted in a more GC-friendly solvent like hexane or acetone.

GC-MS Instrumental Parameters

The following table outlines typical instrumental conditions for the analysis.

| Parameter | Setting |

| Gas Chromatograph | Agilent, Shimadzu, or Thermo Fisher Scientific GC system |

| Column | TG-5MS or Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector | Splitless mode, 1 µL injection volume |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial 100°C for 1 min, ramp at 30°C/min to 280°C, hold for 5 min (Note: Program should be optimized for specific column and instrument) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 300 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions (MRM) | Chlorfenapyr : Quantifier: m/z 247.1 > 227.0; Qualifier: m/z 139.0 > 102.0 This compound : (Predicted) Quantifier: m/z 254.1 > 234.0; Qualifier: m/z 146.0 > 109.0 |

Data Presentation: Method Performance

The following tables summarize typical quantitative data for a validated GC-MS method for Chlorfenapyr analysis.

Table 1: Calibration and Linearity

| Parameter | Value |

|---|---|

| Calibration Range | 0.005 - 0.5 mg/L |

| Correlation Coefficient (R²) | ≥ 0.996 |

| Internal Standard | this compound |

Table 2: Method Validation Data (Spiked at 0.01, 0.1, and 1.0 mg/kg)

| Parameter | Performance Metric |

|---|---|

| Limit of Detection (LOD) | 0.003 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Accuracy (Mean Recovery) | 85.4% - 110.0% |

| Precision (RSD) | 2.5% - 6.5% |

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Caption: Experimental workflow for Chlorfenapyr analysis using GC-MS.

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of Chlorfenapyr in complex matrices. The use of a QuEChERS-based sample preparation protocol ensures effective extraction and cleanup, while the incorporation of a deuterated internal standard, this compound, provides excellent accuracy and precision by compensating for matrix effects and procedural variations. The method demonstrates good linearity, low detection limits, and high recovery, making it suitable for routine monitoring of Chlorfenapyr residues in support of food safety and regulatory compliance programs.

References

Application Note: Quantitative Analysis of Chlorfenapyr in Soil Samples by Isotope Dilution LC-MS/MS Using Chlorfenapyr-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Chlorfenapyr in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Chlorfenapyr-d7, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. This method is suitable for environmental monitoring and agricultural research, providing reliable quantification of Chlorfenapyr residues in soil.

Introduction

Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Its persistence and potential accumulation in soil necessitate accurate and reliable analytical methods for monitoring its environmental fate. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Chlorfenapyr in soil, utilizing this compound as an internal standard for isotope dilution analysis.[2] The QuEChERS sample preparation protocol has been optimized for soil matrices to ensure efficient extraction and cleanup.[3][4]

Experimental Protocol

Materials and Reagents

-

Chlorfenapyr analytical standard (≥98% purity)

-

This compound internal standard (≥99% deuterated forms)[5]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

2 mL autosampler vials

Sample Preparation (Modified QuEChERS)

-

Soil Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and let it stand for 30 minutes to hydrate.

-

Internal Standard Spiking: Spike the soil sample with a known concentration of this compound solution.

-

Extraction: Add 10 mL of 1% formic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed for 2 minutes.

-

Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to a 2 mL autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | Standard UHPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

Quantitative Data

Table 1: MRM Transitions for Chlorfenapyr and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Chlorfenapyr | 407.0 | 348.9 | 312.9 | -20 |

| This compound | 414.0 | 355.9 | 312.9 | -20 |

Table 2: Method Validation Parameters in Soil

| Parameter | Result |

| Limit of Detection (LOD) | 0.01 ng/g |

| Limit of Quantification (LOQ) | 0.03 ng/g |

| Linearity (R²) | >0.99 |

| Recovery (at 1, 10, 50 ng/g) | 85-110% |

| Precision (RSD%) | <15% |

Experimental Workflow Diagram

Caption: Experimental workflow for Chlorfenapyr analysis in soil.

Signaling Pathway Diagram (Mode of Action)

Chlorfenapyr itself is a pro-insecticide and is converted to its active form, tralopyril ( CL 303268 ), within the target pest. Tralopyril acts by uncoupling oxidative phosphorylation in the mitochondria. This disruption of ATP synthesis leads to cellular death and ultimately, the death of the organism.

Caption: Mode of action of Chlorfenapyr.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantitative analysis of Chlorfenapyr in soil samples. The modified QuEChERS protocol is effective for sample extraction and cleanup, and the use of isotope dilution mass spectrometry minimizes matrix effects, leading to high-quality data. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis in environmental matrices.

References

Application of Chlorfenapyr-d7 for the Quantitative Analysis of Chlorfenapyr Residues in Food Matrices

Introduction

Chlorfenapyr is a broad-spectrum insecticide and miticide used to control a variety of pests on agricultural crops. Due to its potential for residues in food products, robust and accurate analytical methods are required for monitoring and ensuring food safety. The use of an isotopically labeled internal standard, such as Chlorfenapyr-d7, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the determination of chlorfenapyr residues in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard.

Data Presentation

The following tables summarize the typical quantitative performance data for the analysis of chlorfenapyr in various food matrices. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Parameters for Chlorfenapyr Analysis

| Parameter | Typical Value | Food Matrices | Analytical Technique |

| Limit of Quantification (LOQ) | 0.01 mg/kg | Vegetables (Cabbage, Leek, Asparagus, Chive, Radish), Fruits | GC-MS/MS, LC-MS/MS |

| Linearity (r²) | > 0.99 | Various | GC-MS/MS, LC-MS/MS |

| Intraday Precision (RSD%) | 1.6 - 8.9% | Vegetables | GC-MS/MS, UPLC-QTOF/MS |

| Interday Precision (RSD%) | 2.4 - 9.1% | Vegetables | GC-MS/MS, UPLC-QTOF/MS |

Table 2: Recovery of Chlorfenapyr in Spiked Food Samples

| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Analytical Technique |

| Cabbage | 0.01 - 1 | 84 - 110 | GC-MS/MS |

| Leek | 0.01 - 1 | 84 - 110 | GC-MS/MS |

| Asparagus | 0.01 - 1 | 84 - 110 | GC-MS/MS |

| Chive | 0.01 - 1 | 84 - 110 | GC-MS/MS |

| Radish | 0.01, 0.1, 1 | 88.7 - 95.0 | UPLC-MS/MS |

| Radish Leaves | 0.01, 0.1, 1 | 74.0 - 88.3 | UPLC-MS/MS |

| Various Vegetables & Fruits | 0.01, 0.1, 10 | 76.6 - 105.3 | GC-MS/MS |

| Grain & Oil Samples | 0.01, 0.1, 10 | 85.4 - 110.0 | GC-MS/MS |

| Tea | 0.01, 0.1, 20 | 83.5 - 101.2 | GC-MS/MS |

Experimental Protocols

A generalized workflow for the analysis of chlorfenapyr residues in food matrices using this compound as an internal standard is presented below.

Figure 1: General workflow for the analysis of chlorfenapyr residues in food matrices.

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Standards: Chlorfenapyr (analytical standard), this compound (internal standard)

-

QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

-

d-SPE Sorbents: Primary Secondary Amine (PSA), C18

-

Other: Formic acid (for LC-MS)

Standard Solution Preparation

-

Chlorfenapyr Stock Solution (1000 µg/mL): Accurately weigh 10 mg of chlorfenapyr standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each calibration standard should be fortified with the this compound IS at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved.

-

Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound IS working solution to achieve a final concentration of 50 ng/g.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

-

Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Shaking and Centrifugation: Vortex for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

-

Final Extract: The resulting supernatant is the final extract for analysis.

Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 100°C for 1 min, then ramp to 280°C at 30°C/min and hold for 5 min.[1]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

MRM Transitions (Example):

-

Chlorfenapyr: Quantifier ion (m/z 247 > 227), Qualifier ion (m/z 247 > 200)

-

This compound: Monitor appropriate transitions based on the deuteration pattern.

-

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[1]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: A suitable gradient to separate chlorfenapyr from matrix interferences.

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: 1 µL[1]

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

MRM Transitions (Example):

-

Chlorfenapyr: Monitor appropriate precursor and product ions.

-

This compound: Monitor appropriate precursor and product ions based on the deuteration pattern.

-

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of chlorfenapyr to the peak area of this compound against the concentration of chlorfenapyr in the working standard solutions. The concentration of chlorfenapyr in the samples is then calculated from this calibration curve based on the measured peak area ratio.

Signaling Pathways and Logical Relationships

The use of an isotopically labeled internal standard follows a clear logical principle to ensure accurate quantification.

Figure 2: The logical basis for using an internal standard for accurate quantification.

The described method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of chlorfenapyr residues in a wide range of food matrices. The QuEChERS sample preparation is efficient and effective, and the use of GC-MS/MS or LC-MS/MS offers high selectivity and sensitivity. The incorporation of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring the high accuracy and precision required for regulatory compliance and food safety assessment.

References

Application Notes and Protocols for Chlorfenapyr Analysis in Vegetables

Introduction

Chlorfenapyr is a broad-spectrum insecticide and acaricide used to control a variety of pests on agricultural crops, including a wide range of vegetables. Due to its potential risk to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorfenapyr in food products. Accurate and reliable analytical methods are therefore essential for monitoring its residues in vegetables to ensure food safety. This document provides detailed application notes and protocols for the sample preparation of various vegetable matrices prior to the instrumental analysis of chlorfenapyr. The primary techniques covered are the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a popular and effective sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices, including vegetables.[1][2][3][4] It involves a simple two-step process of extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1]

Application Note:

The QuEChERS method is highly suitable for multi-residue analysis and offers high-throughput capabilities. It is particularly effective for the extraction of chlorfenapyr from leafy vegetables like cabbage and Napa cabbage, as well as other vegetables such as squash and okra. The choice of sorbents in the d-SPE cleanup step is critical for removing matrix interferences like pigments (e.g., chlorophyll) and fatty acids, which can affect the accuracy and precision of the analysis. For pigmented vegetables, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used. However, GCB should be used with caution as it can lead to the loss of planar pesticides.

Experimental Protocol:

1. Sample Homogenization:

-

Weigh a representative portion of the vegetable sample (e.g., 10-15 g).

-

Chop or blend the sample to achieve a homogeneous consistency. For samples with high water content, cryogenic milling with dry ice can be employed to prevent enzymatic degradation and improve homogeneity.

2. Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard if necessary.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).

-

Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.